molecular formula C16H15ClN2O7S B4922072 N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine

Cat. No. B4922072
M. Wt: 414.8 g/mol
InChI Key: UVWOCACDZRICRF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine, also known as NMDA receptor glycine site antagonist 1 (NMDAR-Gly antagonist 1), is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 acts as a competitive antagonist at the glycine binding site of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors. N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. By blocking the glycine binding site, N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 inhibits the activation of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors, which leads to a decrease in calcium influx and subsequent neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has been shown to have several biochemical and physiological effects. The compound can reduce oxidative stress, inhibit neuroinflammation, and improve mitochondrial function. In addition, N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 can increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has several advantages for lab experiments. The compound is highly selective for the glycine binding site of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors, which reduces the risk of off-target effects. In addition, N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has good pharmacokinetic properties, which make it suitable for in vivo studies. However, the compound has some limitations, such as low solubility in water and potential toxicity at high doses.

Future Directions

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has several potential future directions. The compound can be further optimized to improve its pharmacokinetic properties and reduce toxicity. In addition, N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 can be tested in clinical trials for its potential therapeutic applications in neurological disorders. Furthermore, the compound can be used as a tool to study the role of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors in synaptic plasticity, learning, and memory.
Conclusion:
N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. The compound acts as a competitive antagonist at the glycine binding site of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine receptors and has several neuroprotective effects. N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has several advantages for lab experiments, but also has some limitations. The compound has several potential future directions, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and involves the use of several reagents and solvents. The detailed synthesis method has been published in several research articles, and interested readers can refer to those publications for more information.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In addition, N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycineR-Gly antagonist 1 has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O7S/c1-10-3-5-12(8-13(10)19(22)23)27(24,25)18(9-16(20)21)14-7-11(17)4-6-15(14)26-2/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWOCACDZRICRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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